molecular formula C29H35N3O10S2 B123760 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid CAS No. 141303-70-0

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid

Cat. No. B123760
M. Wt: 649.7 g/mol
InChI Key: YRNBBVVAZPSEKQ-DWHFJZGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid, also known as DNS-Neu5Ac, is a sialic acid derivative that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid acts as a competitive inhibitor of sialyltransferases, which are enzymes that transfer sialic acid to glycoproteins and glycolipids. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid competes with the natural substrate, Neu5Ac, for the binding site of sialyltransferases. By inhibiting sialyltransferases, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can modulate the expression of sialylated glycans on cell surfaces.

Biochemical And Physiological Effects

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been shown to modulate cell adhesion, migration, and invasion by regulating the expression of sialylated glycans on cell surfaces. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also modulate the immune response by inhibiting the binding of sialylated glycans to immune receptors, such as siglecs. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been used to study the role of sialylation in cancer metastasis, inflammation, and viral infection.

Advantages And Limitations For Lab Experiments

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily labeled with fluorescent dyes. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid is a specific inhibitor of sialyltransferases and can be used to modulate the expression of sialylated glycans on cell surfaces. However, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has some limitations. It is a synthetic compound that may not fully mimic the natural substrate, Neu5Ac. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid may also have off-target effects on other enzymes or proteins.

Future Directions

There are several future directions for research on 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. One direction is to study the role of sialylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid analogs that can selectively inhibit specific sialyltransferases or have improved pharmacokinetic properties. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialylation in host-pathogen interactions and develop new therapeutics for viral infections.

Synthesis Methods

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis starts with the protection of the carboxyl group of Neu5Ac with an acetyl group, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The amino group is then protected with a dansyl group. The protected Neu5Ac is then coupled with 4-aminophenylthiol to form 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. The final product is purified through column chromatography.

Scientific Research Applications

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been widely used as a tool in glycobiology research. It can be used to study the binding of sialic acid to various proteins, such as lectins, antibodies, and viruses. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialic acid in cell signaling, immune response, and pathogenesis of diseases. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be labeled with fluorescent dyes, such as FITC or Cy5, to enable visualization and quantification of sialic acid binding.

properties

CAS RN

141303-70-0

Product Name

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid

Molecular Formula

C29H35N3O10S2

Molecular Weight

649.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1

InChI Key

YRNBBVVAZPSEKQ-DWHFJZGISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O

Other CAS RN

141303-70-0

synonyms

2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid
dansyl-APTA-NER

Origin of Product

United States

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